molecular formula C22H25ClN4O3 B4925462 1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B4925462
M. Wt: 428.9 g/mol
InChI Key: NONURLJKBBIBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, nitration, and chlorobenzoylation. Common reagents used in these reactions include piperazine, nitrobenzene, and chlorobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like sulfuric acid or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activities.

    4-Nitro-1-phenylpiperazine: Lacks the chlorobenzoyl group, which may affect its chemical reactivity and pharmacological properties.

Uniqueness

1-(4-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the nitro and chlorobenzoyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its reactivity and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c23-18-6-4-17(5-7-18)22(28)26-14-12-24(13-15-26)19-8-9-20(27(29)30)21(16-19)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONURLJKBBIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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